molecular formula C21H17F3N4O3S2 B4647445 ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4647445
M. Wt: 494.5 g/mol
InChI Key: VIKMBHRWPZKQSA-UHFFFAOYSA-N
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Description

ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including a cyano group, a furan ring, a trifluoromethyl group, a pyridyl ring, a thiazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the 3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridyl derivative, followed by the introduction of the thiazole ring and the cyclopropylamino group. The final step usually involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(AMINO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with an amino group instead of a cyclopropylamino group.

    ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(METHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with a methylamino group instead of a cyclopropylamino group.

Uniqueness

The uniqueness of ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, while the cyclopropylamino group may influence its binding interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[[3-cyano-4-(furan-2-yl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3S2/c1-2-30-19(29)17-14(27-20(33-17)26-11-5-6-11)10-32-18-13(9-25)12(15-4-3-7-31-15)8-16(28-18)21(22,23)24/h3-4,7-8,11H,2,5-6,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKMBHRWPZKQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CC2)CSC3=C(C(=CC(=N3)C(F)(F)F)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE

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